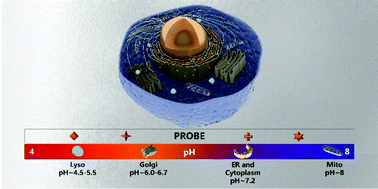Recent progress of organic small molecule-based fluorescent probes for intracellular pH sensing
Analyst Pub Date: 2021-11-05 DOI: 10.1039/D1AN01621K
Abstract
Fluorescent probes along with fluorescence microscopy are essential tools for biomedical research. Various cellular ubiquitous chemical factors such as pH, H2O2, and Ca2+ are labeled and traced using specific fluorescent probes, therefore helping us to explore their physiological function and pathological change. Among them, intracellular pH value is an important factor that governs biological processes, generally ∼7.2. Furthermore, specific organelles within cells possess unique acid–base homeostasis, involving the acidic lysosomes, alkalescent mitochondria, and neutral endoplasmic reticulum and Golgi apparatus, which undergo various physiological processes such as intracellular digestion, ATP production, and protein folding and processing. In this review, recently reported fluorescent probes targeted toward the lysosomes, mitochondria, endoplasmic reticulum, Golgi apparatus, and cytoplasm for sensing pH change are discussed, which involves molecular structures, fluorescence behavior, and biological applications.

Recommended Literature
- [1] Binding properties and biological characterization of new sugar-derived Ras ligands†
- [2] Non-invasive monitoring of the growth of metal–organic frameworks (MOFs) via Raman spectroscopy†‡
- [3] A multi-functional SiO32−-releasing hydrogel with bioinspired mechanical properties and biodegradability for vascularized skeletal muscle regeneration†
- [4] Photophysical property trends for a homologous series of bis-ethynyl-substituted benzochalcogendiazoles†
- [5] Rare earth recovery from end-of-life motors employing green chemistry design principles†
- [6] Light-controlled real time information transmitting systems based on nanosecond thermally-isomerising amino-azopyridinium salts
- [7] Effects of formative assessment with technology on students’ meaningful learning in chemistry equilibrium concepts
- [8] Supramolecular network of a framework material supported by the anion–π linkage of Keggin-type heteropolyoxotungstates: experimental and theoretical insights†
- [9] Organocatalysis by an aprotic imidazolium zwitterion: a dramatic anion–cation cooperative effect on azide–nitrile cycloaddition†
- [10] Sol–gel processing of silicon nitride films from Si(NHMe)4 and ammonia










